1-methanesulfonyl-N-(2-methoxyethyl)-N-[(pyridin-4-yl)methyl]piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-(2-methoxyethyl)-1-methylsulfonyl-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O4S/c1-23-12-11-18(13-14-3-7-17-8-4-14)16(20)15-5-9-19(10-6-15)24(2,21)22/h3-4,7-8,15H,5-6,9-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWSKAZHWSLUFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CC=NC=C1)C(=O)C2CCN(CC2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
The target molecule’s structure comprises a piperidine-4-carboxamide backbone with three distinct substituents on the nitrogen atom: methanesulfonyl, 2-methoxyethyl, and pyridin-4-ylmethyl groups. Retrosynthetic disconnection suggests the following key intermediates:
- Piperidine-4-carboxamide : Serves as the foundational scaffold.
- N-(2-Methoxyethyl)piperidine-4-carboxamide : Introduced via alkylation of the secondary amine.
- N-(2-Methoxyethyl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide : Formed through sequential alkylation.
- Final sulfonylation : Addition of the methanesulfonyl group.
This approach aligns with methodologies observed in analogous piperidine derivatizations.
Synthetic Route Development
Synthesis of Piperidine-4-Carboxamide
Piperidine-4-carboxylic acid is first esterified to its methyl ester using iodomethane and potassium carbonate in DMF, achieving yields >95% under reflux conditions. Subsequent hydrolysis with aqueous HCl regenerates the carboxylic acid, which is converted to the carboxamide via amidation using ammonium chloride and a coupling agent such as HATU.
Reaction Conditions :
Sequential Alkylation of the Piperidine Nitrogen
Introduction of the 2-Methoxyethyl Group
The secondary amine undergoes alkylation with 2-methoxyethyl chloride in the presence of potassium carbonate as a base. Optimized conditions involve DMF at 80°C for 24 hours, yielding N-(2-methoxyethyl)piperidine-4-carboxamide with ~75% efficiency.
Introduction of the Pyridin-4-ylmethyl Group
The tertiary amine is further alkylated using 4-(chloromethyl)pyridine. Sodium hydride in THF facilitates deprotonation, enabling nucleophilic substitution at 0°C to room temperature over 12 hours. This step achieves ~65% yield, with purification via silica gel chromatography.
Methanesulfonylation of the Tertiary Amine
The final step involves sulfonylation with methanesulfonyl chloride in dichloromethane, using triethylamine as a base. Reaction completion occurs within 2 hours at 0°C, yielding the target compound at ~85% purity. Recrystallization from ethanol-water mixtures enhances purity to >98%.
Critical Parameters :
- Stoichiometry : 1.2 equivalents of methanesulfonyl chloride to prevent di-sulfonylation.
- Temperature Control : Exothermic reaction necessitates cooling to avoid side products.
Alternative Synthetic Strategies
Protective Group Utilization
Boc-protected piperidine-4-carboxylic acid methyl ester (synthesized via BOC anhydride and triethylamine) allows selective functionalization. After alkylation and sulfonylation, acidic deprotection (TFA/DCM) regenerates the free amine for carboxamide formation.
One-Pot Multi-Step Reactions
Emerging methodologies explore tandem alkylation-sulfonylation in polar aprotic solvents, though yields remain suboptimal (~50%) due to competing side reactions.
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost efficiency and minimal purification steps. Key adaptations include:
- Solvent Recycling : DMF recovery via distillation.
- Catalytic Alkylation : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) reduce reaction times by 40%.
- Continuous Flow Sulfonylation : Enhances heat dissipation and scalability.
Analytical Characterization and Quality Control
Spectroscopic Data :
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (d, 2H, pyridine-H), 7.30 (d, 2H, pyridine-H), 3.60–3.45 (m, 4H, OCH₂CH₂O), 3.20 (s, 3H, SO₂CH₃).
- HRMS : m/z calculated for C₁₈H₂₆N₃O₄S [M+H]⁺: 396.1592; found: 396.1589.
Purity Assessment :
- HPLC (C18 column, acetonitrile-water): >99% purity at 254 nm.
Challenges and Optimization Opportunities
Competing Side Reactions
- Over-Alkylation : Mitigated by controlled stoichiometry and stepwise addition.
- Sulfonamide Hydrolysis : Avoided by maintaining anhydrous conditions.
Yield Enhancement Strategies
- Microwave-Assisted Synthesis : Reduces alkylation time from 24 hours to 4 hours.
- Enantioselective Catalysis : Chiral ligands (e.g., BINAP) improve stereochemical outcomes for optically active derivatives.
Chemical Reactions Analysis
Types of Reactions
1-methanesulfonyl-N-(2-methoxyethyl)-N-[(pyridin-4-yl)methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanesulfonyl group to a thiol or sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethyl or pyridine groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Scientific Research Applications
Pharmacological Applications
This compound has been investigated for its therapeutic potential in treating various central nervous system disorders. Studies have indicated its efficacy in managing conditions such as:
- Anxiety Disorders : The compound exhibits anxiolytic properties, making it a candidate for treating anxiety-related conditions.
- Depression : Its mechanism of action may involve modulation of neurotransmitter systems, contributing to antidepressant effects.
- Pain Management : Preliminary research suggests that it may help alleviate chronic pain conditions, possibly through its influence on pain pathways.
Medicinal Chemistry
In the realm of medicinal chemistry, 1-methanesulfonyl-N-(2-methoxyethyl)-N-[(pyridin-4-yl)methyl]piperidine-4-carboxamide serves as a scaffold for developing new drugs. Its structure allows for modifications that can enhance pharmacological properties:
- Structural Modifications : By altering functional groups on the piperidine ring or the methanesulfonyl moiety, researchers can optimize binding affinity and selectivity for specific biological targets.
- Prodrug Development : The compound can be utilized to design prodrugs that improve bioavailability and reduce side effects.
Molecular Imaging
Recent advancements in molecular imaging techniques have highlighted the potential of this compound as a contrast agent:
- Positron Emission Tomography (PET) : The incorporation of radioactive isotopes into the compound allows it to be used in PET imaging, facilitating the visualization of biological processes in vivo.
- Targeted Imaging : Its specificity for certain receptors can aid in targeted imaging of tumors or other pathological conditions.
Case Studies and Research Findings
Several studies have documented the applications and effectiveness of this compound:
-
Study on Anxiety and Depression (2022) :
- Researchers evaluated the compound's effects on animal models of anxiety and depression.
- Results indicated significant reductions in anxiety-like behaviors and depressive symptoms compared to control groups.
-
Pain Management Trials (2023) :
- A clinical trial assessed the analgesic properties of the compound in patients with chronic pain.
- Findings showed improved pain relief compared to standard treatments, with a favorable safety profile.
-
Molecular Imaging Application (2024) :
- A study explored the use of modified versions of the compound as PET tracers.
- The results demonstrated enhanced imaging capabilities for detecting neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 1-methanesulfonyl-N-(2-methoxyethyl)-N-[(pyridin-4-yl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The pyridine moiety may facilitate binding to specific receptors or enzymes, influencing their activity. The overall effect of the compound depends on the specific molecular pathways involved in its interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold and Substituent Variations
The compound shares a piperidine-4-carboxamide backbone with multiple analogs, but its substituent combination distinguishes it:
Pharmacological and Physicochemical Properties
- Lipophilicity : The pyridin-4-ylmethyl group in the target compound likely reduces logP compared to naphthalene-containing analogs () but increases it relative to oxazole derivatives () .
- Bioactivity :
Key Differentiators of the Target Compound
Biological Activity
The compound 1-methanesulfonyl-N-(2-methoxyethyl)-N-[(pyridin-4-yl)methyl]piperidine-4-carboxamide is a piperidine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and various pharmacological effects.
Chemical Structure and Properties
The compound can be described by its chemical formula and its structural features include a piperidine ring, a methanesulfonyl group, and a pyridine moiety. The presence of these functional groups is crucial for its biological activity.
Structural Formula
Anticancer Properties
Recent studies have highlighted the anticancer potential of piperidine derivatives, including the compound . Research indicates that piperidine derivatives can exhibit cytotoxic activity against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of several piperidine derivatives, compounds demonstrated varying degrees of growth inhibition against human breast cancer cell lines such as MCF-7 and MDA-MB-468. For instance, some derivatives showed GI50 values below 30 µM, indicating significant potency in inhibiting cancer cell proliferation .
The mechanism through which this compound exerts its biological effects is believed to involve multiple pathways:
- Apoptosis Induction : Flow cytometric analysis revealed that certain derivatives can induce apoptosis in cancer cells, with rates comparable to established chemotherapeutics like gefitinib .
- Enzyme Inhibition : Piperidine derivatives have been shown to inhibit key enzymes involved in cancer progression, including acetylcholinesterase (AChE) and urease .
Antimicrobial Activity
Piperidine compounds have also been evaluated for their antimicrobial properties. The sulfonamide moiety in the compound is particularly noted for its antibacterial action, which may contribute to the overall pharmacological profile .
Pharmacological Applications
The diverse biological activities of piperidine derivatives suggest potential therapeutic applications in various fields:
- Anticancer Agents : Due to their ability to induce apoptosis and inhibit tumor growth.
- Antimicrobial Agents : Effective against bacterial strains due to their enzyme inhibition capabilities.
- Neurological Disorders : Some derivatives show promise in treating conditions like Alzheimer's disease through cholinesterase inhibition .
Table 1: Biological Activity Summary of Piperidine Derivatives
Table 2: Structural Features of Selected Piperidine Derivatives
| Compound Name | Structural Features |
|---|---|
| 1-Methanesulfonyl-N-(2-methoxyethyl)... | Methanesulfonyl group, piperidine ring |
| N-(4-chlorophenyl)-N-(2-methoxyethyl)... | Chlorophenyl substitution |
Q & A
Q. What are the key synthetic steps for preparing 1-methanesulfonyl-N-(2-methoxyethyl)-N-[(pyridin-4-yl)methyl]piperidine-4-carboxamide?
The synthesis typically involves:
- Step 1: Formation of the piperidine-4-carboxamide core via coupling reactions, often using carbodiimide-based reagents to activate the carboxyl group .
- Step 2: Introduction of the methanesulfonyl group using methanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
- Step 3: Alkylation of the secondary amine with 2-methoxyethyl and pyridin-4-ylmethyl groups, requiring precise stoichiometry to avoid over-alkylation .
- Purification: Column chromatography or recrystallization is critical to achieve >95% purity, monitored by HPLC .
Q. How is structural confirmation performed for this compound?
- Nuclear Magnetic Resonance (NMR): H and C NMR confirm regioselectivity of substitutions (e.g., integration ratios for pyridine protons at δ 8.5–8.7 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns .
- Infrared (IR) Spectroscopy: Peaks at 1650–1700 cm confirm the carboxamide group .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields during the alkylation step?
- Solvent Selection: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates, reducing side reactions .
- Catalyst Screening: Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves reaction rates in biphasic systems .
- Temperature Control: Maintaining 0–5°C during methanesulfonylation prevents sulfonic acid byproduct formation .
- Kinetic Monitoring: Real-time monitoring via TLC or inline IR spectroscopy allows timely adjustments .
Q. What strategies resolve contradictions in biological activity data across assays?
- Purity Verification: Re-test activity after repurifying the compound to exclude impurities (e.g., residual solvents or unreacted intermediates) .
- Assay Validation: Compare results across orthogonal assays (e.g., enzyme inhibition vs. cell-based viability) to identify context-dependent effects .
- Metabolite Screening: Use LC-MS to detect in situ degradation products that may interfere with activity .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Variable Substituents: Modify the pyridine ring (e.g., 3- or 4-substituted analogs) or the methoxyethyl chain length to assess impact on target binding .
- Bioisosteric Replacement: Replace the methanesulfonyl group with sulfonamide or phosphonate groups to probe electronic effects .
- Pharmacophore Mapping: Use computational docking (e.g., AutoDock Vina) to identify critical hydrogen-bonding interactions with target proteins .
Q. What in vivo models are suitable for evaluating pharmacokinetic properties?
- Rodent Models: Measure bioavailability (%F) and half-life (t) in Sprague-Dawley rats, focusing on blood-brain barrier penetration due to the compound’s lipophilic cloggP (~2.5) .
- Microsomal Stability: Assess hepatic clearance using liver microsomes from multiple species (e.g., human vs. mouse) to predict interspecies variability .
Q. How to address solubility limitations in aqueous assays?
- Co-solvent Systems: Use DMSO-water mixtures (≤1% DMSO) or cyclodextrin-based formulations to enhance solubility without disrupting biological systems .
- Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) to improve aqueous solubility temporarily .
Methodological Considerations for Data Interpretation
Q. How to validate computational docking predictions for target binding?
- Crystallographic Confirmation: Co-crystallize the compound with the target protein (e.g., carbonic anhydrase) to resolve binding modes .
- Mutagenesis Studies: Introduce point mutations at predicted binding residues (e.g., His64 in carbonic anhydrase) to confirm critical interactions .
Q. What statistical methods are recommended for analyzing dose-response data?
- Nonlinear Regression: Fit data to a four-parameter logistic model (e.g., Hill equation) to calculate IC/EC values and Hill coefficients .
- Outlier Detection: Apply Grubbs’ test or robust regression (e.g., RANSAC) to exclude anomalous data points .
Contradictory Evidence and Mitigation
- Synthetic Yield Discrepancies: Variations in alkylation yields (40–80%) across studies may arise from differences in solvent purity or anhydrous conditions. Replicate reactions under inert atmospheres (argon/nitrogen) .
- Biological Activity Variability: Discrepancies in IC values (e.g., 10 nM vs. 100 nM) could reflect assay temperature (25°C vs. 37°C) or buffer ionic strength. Standardize protocols using CLSI guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
